molecular formula C6H6F3N3O B2887320 2-amino-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 216016-31-8

2-amino-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone

Cat. No. B2887320
CAS RN: 216016-31-8
M. Wt: 193.129
InChI Key: HILJAKYDYCKBTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone, also referred to as AMTF, is a synthetic pyrimidinone derivative that is widely used in scientific research. It has been studied for its versatile applications in various fields, including synthesis, drug discovery, and biochemistry. AMTF has been used as a building block for the synthesis of various organic compounds, and its ability to act as a catalyst for organic reactions has made it a valuable tool for pharmaceutical research. In addition, AMTF has been found to have numerous biochemical and physiological effects, which makes it a useful tool for studying the biochemical and physiological effects of various drugs.

Scientific Research Applications

Crystal and Molecular Structure Analysis

The crystal and molecular structure of pyrimidinones have been extensively studied through methods like X-ray diffraction and ab initio calculations. For instance, the structure of 2-amino-5-butyl-3-ethyl-6-methyl-4(3H)-pyrimidinone was determined to exist as the amino-oxo tautomer in the solid state. This compound forms strong intermolecular hydrogen bonds, contributing to its solid-state architecture and potentially influencing its chemical reactivity and interaction with biological molecules (Craciun, Huang, & Mager, 1998).

Synthesis and Derivatives Development

Pyrimidinones, including derivatives of 2-amino-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone, have been synthesized for various applications, showcasing their versatility. For example, trifluoromethylated analogues of 4,5-dihydroorotic acid were synthesized from 4-(trifluoromethyl)pyrimidin-2(1H)-ones, demonstrating the compound's utility in creating new molecules with potential biological activities (Sukach et al., 2015).

Supramolecular Chemistry

The ureidopyrimidinone functionality, related to the pyrimidinone core structure, exhibits strong dimerization capabilities through hydrogen bonding. This property is leveraged in supramolecular chemistry for the construction of complex molecular assemblies, which could be useful in materials science and nanotechnology (Beijer et al., 1998).

Antimicrobial Activity

Some pyrimidinone derivatives have been synthesized with antimicrobial properties, indicating their potential as therapeutic agents. For example, new pyrimidinone and oxazinone derivatives fused with thiophene rings showed promising antibacterial and antifungal activities, suggesting their applicability in developing new antimicrobials (Hossan et al., 2012).

Material Science

In material science, the structural motifs of pyrimidinone have been explored for the synthesis of high-performance materials. For instance, fluorinated polyimides derived from pyridine-containing diamines exhibit exceptional thermal stability, optical transparency, and mechanical properties, making them suitable for advanced technological applications (Yan et al., 2011).

properties

IUPAC Name

2-amino-3-methyl-6-(trifluoromethyl)pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3O/c1-12-4(13)2-3(6(7,8)9)11-5(12)10/h2H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILJAKYDYCKBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N=C1N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone

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